molecular formula C9H14OSi B103710 Dimethyl(4-methylphenyl)silanol CAS No. 17920-15-9

Dimethyl(4-methylphenyl)silanol

Cat. No.: B103710
CAS No.: 17920-15-9
M. Wt: 166.29 g/mol
InChI Key: VNTDOHFYKIKMAG-UHFFFAOYSA-N
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Description

Dimethyl(4-methylphenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and a 4-methylphenyl group, along with a hydroxyl group. This compound is part of the broader class of silanols, which are known for their versatile applications in various fields, including materials science, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl(4-methylphenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl(4-methylphenyl)chlorosilane. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_2\text{Si(4-CH}_3\text{C}_6\text{H}_4\text{)Cl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{Si(4-CH}_3\text{C}_6\text{H}_4\text{)OH} + \text{HCl} ] This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the Müller-Rochow process, which starts with the direct reaction of methyl chloride with silicon in the presence of a copper catalyst to form dimethyldichlorosilane. This intermediate is then further reacted with 4-methylphenylmagnesium bromide to yield dimethyl(4-methylphenyl)chlorosilane, which is subsequently hydrolyzed to produce the desired silanol .

Chemical Reactions Analysis

Types of Reactions: Dimethyl(4-methylphenyl)silanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form silanones.

    Reduction: The compound can be reduced to form silanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: Silanones.

    Reduction: Silanes.

    Substitution: Various substituted silanes, depending on the substituent introduced.

Scientific Research Applications

Dimethyl(4-methylphenyl)silanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl(4-methylphenyl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. The silicon atom, with its ability to form stable bonds with oxygen and carbon, plays a crucial role in the compound’s reactivity and stability. These interactions are essential for its applications in materials science and biocompatible systems .

Comparison with Similar Compounds

  • Dimethylphenylsilanol
  • Dimethyl(4-chlorophenyl)silanol
  • Dimethyl(4-methoxyphenyl)silanol

Comparison: Dimethyl(4-methylphenyl)silanol is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. Compared to dimethylphenylsilanol, the methyl group in the para position increases the compound’s hydrophobicity and can influence its reactivity. In contrast, dimethyl(4-chlorophenyl)silanol has a chlorine atom that can participate in additional reactions, such as nucleophilic substitution, making it more reactive under certain conditions .

Properties

IUPAC Name

hydroxy-dimethyl-(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OSi/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTDOHFYKIKMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557334
Record name Dimethyl(4-methylphenyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17920-15-9
Record name Dimethyl(4-methylphenyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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